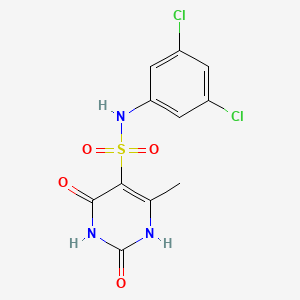![molecular formula C22H34N2O6 B4650104 4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)
4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine
Übersicht
Beschreibung
4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine, commonly known as DDM, is a chemical compound used in scientific research applications. DDM is a detergent that is primarily used for the solubilization of membrane proteins for structural and functional studies.
Wirkmechanismus
DDM works by forming micelles around the hydrophobic regions of the membrane protein. The hydrophobic tails of DDM molecules interact with the hydrophobic regions of the protein, while the hydrophilic heads of DDM molecules face outwards, forming a water-soluble micelle. This micelle allows for the solubilization of the membrane protein, which can then be isolated and purified for further study.
Biochemical and Physiological Effects:
DDM is a relatively mild detergent that does not denature membrane proteins. It has been shown to preserve the structure and function of many membrane proteins, making it an ideal detergent for structural and functional studies. DDM has also been shown to have low toxicity and is not harmful to cells at concentrations typically used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DDM is its ability to solubilize membrane proteins without denaturing them. This allows for the preservation of the protein's structure and function, which is essential for many scientific research applications. DDM is also a relatively mild detergent that has low toxicity and is not harmful to cells at concentrations typically used in scientific research.
However, DDM does have some limitations. It can be challenging to remove DDM from the solubilized protein, which can interfere with downstream applications. Additionally, DDM can cause protein aggregation at high concentrations, which can also interfere with downstream applications.
Zukünftige Richtungen
There are several future directions for the use of DDM in scientific research. One area of interest is the development of new detergents that can solubilize membrane proteins more effectively than DDM. Another area of interest is the study of the interaction between DDM and membrane proteins, which could lead to a better understanding of the mechanism of action of DDM. Finally, the use of DDM in combination with other techniques, such as cryo-electron microscopy, could lead to a better understanding of the structure and function of membrane proteins.
Wissenschaftliche Forschungsanwendungen
DDM is widely used in scientific research for the solubilization of membrane proteins. Membrane proteins are essential for many biological processes, including signaling, transport, and energy conversion. However, their study is often challenging due to their hydrophobic nature, which makes them insoluble in aqueous solutions. DDM is a detergent that can solubilize membrane proteins by forming micelles around the hydrophobic regions of the protein, allowing for their isolation and purification.
Eigenschaften
IUPAC Name |
4-[4-[[2,5-dimethyl-2-(4-morpholin-4-ylbut-2-ynoxy)-1,3-dioxan-5-yl]oxy]but-2-ynyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-21(27-13-5-3-7-23-9-15-25-16-10-23)19-29-22(2,30-20-21)28-14-6-4-8-24-11-17-26-18-12-24/h7-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWRMTZCOKYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)OCC#CCN2CCOCC2)OCC#CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[(2,5-Dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



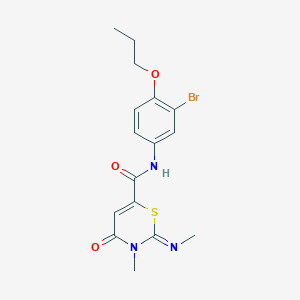

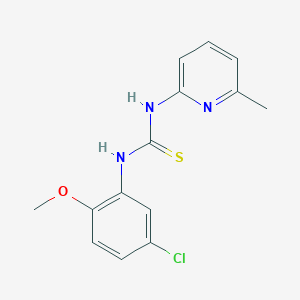
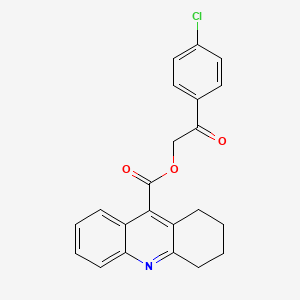
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4650056.png)
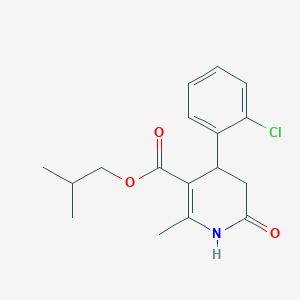
![3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B4650065.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650073.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4650075.png)
![2-chloro-5-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4650084.png)
![1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4650091.png)
![1-(3-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650102.png)
![N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide](/img/structure/B4650109.png)
